3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
描述
Structure
3D Structure
属性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC 名称 |
3,6-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
InChI 键 |
PHRKUMZOBIWJBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC2=C(NN=C21)Cl)Cl |
产品来源 |
United States |
Advanced Spectroscopic and Structural Elucidation of Pyrazolo 4,3 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
1D NMR Techniques (¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR provides foundational information about the chemical environment and number of different types of protons and carbons in a molecule. For 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine, the spectra are expected to be relatively simple due to the high degree of substitution.
¹H NMR: The proton NMR spectrum of the this compound core is expected to show three distinct signals: one for the N-H proton of the pyrazole (B372694) ring and two for the aromatic protons on the pyridine (B92270) ring (H-4 and H-7). The N-H proton typically appears as a broad singlet in a downfield region (δ 10-14 ppm), with its exact chemical shift and peak shape being highly dependent on solvent and concentration. The aromatic protons, H-4 and H-7, would appear as sharp singlets, as they lack adjacent protons for spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the fused ring system, generally appearing in the δ 7.0-9.0 ppm range. For instance, in the related compound 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, the N-H proton is observed at δ 11.56 (broad) and the aromatic proton at δ 8.43 (singlet). echemi.comchemicalbook.com
¹³C NMR and DEPT: The proton-decoupled ¹³C NMR spectrum for this compound should display six signals corresponding to the six unique carbon atoms in the bicyclic system. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. For this specific molecule, the DEPT-135 spectrum would confirm the presence of two CH carbons (C-4 and C-7), while the other four signals in the standard ¹³C NMR spectrum would be assigned to the quaternary carbons (C-3, C-3a, C-6, and C-7a). The carbons bonded to chlorine (C-3 and C-6) are expected to be significantly downfield due to the halogen's inductive effect.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dichlorinated Pyrazolopyridine Scaffolds
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|---|
| 1-NH | 11.0 - 14.0 (broad s) | - | - |
| 3-C | - | 140 - 155 | Absent |
| 3a-C | - | 120 - 135 | Absent |
| 4-CH | 7.5 - 8.5 (s) | 110 - 125 | Positive |
| 6-C | - | 145 - 160 | Absent |
| 7-CH | 8.0 - 9.0 (s) | 130 - 145 | Positive |
| 7a-C | - | 140 - 150 | Absent |
Note: Data are estimated based on spectral analysis of related pyrazolopyridine and pyrazolopyrimidine derivatives. echemi.comchemicalbook.comcdnsciencepub.comresearchgate.net
2D NMR Techniques (HSQC, HMBC) for Regioisomeric Differentiation
Two-dimensional NMR techniques are crucial for confirming connectivity and distinguishing between possible isomers, a common challenge in the synthesis of heterocyclic systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, the HSQC spectrum would show two cross-peaks, definitively linking the proton signal at δ ~7.5-8.5 ppm to the C-4 carbon and the proton signal at δ ~8.0-9.0 ppm to the C-7 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). It is exceptionally powerful for mapping the complete molecular skeleton and differentiating regioisomers. For example, the N-H proton would show a ³J correlation to the bridgehead carbon C-7a and a ²J correlation to C-3a. The H-4 proton would show correlations to C-3, C-6, and C-7a. Crucially, observing a correlation from H-4 to the chlorine-bearing C-3 and C-6 would confirm the substitution pattern and distinguish this isomer from others like 3,4-dichloro- or 4,7-dichloro-1H-pyrazolo[4,3-c]pyridine.
Table 2: Expected Key HMBC Correlations for this compound
| Proton | Correlating Carbons | Significance |
|---|---|---|
| 1-NH | C-3a, C-7a | Confirms pyrazole ring structure and connectivity to the pyridine ring. |
| H-4 | C-3, C-6, C-7a | Establishes proximity to both chloro-substituted carbons and the bridgehead carbon. |
| H-7 | C-3a, C-6 | Confirms position adjacent to the C-6 chlorine and the pyrazole ring fusion. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₆H₃Cl₂N₃), the high-resolution mass spectrum (HRMS) would confirm its elemental composition.
The low-resolution mass spectrum is expected to show a distinctive molecular ion (M⁺) peak cluster due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a characteristic intensity ratio of approximately 9:6:1.
The fragmentation of pyrazole and pyridine rings typically involves the loss of small, stable neutral molecules. For halogenated derivatives, the initial fragmentation is often the loss of a halogen radical or a hydrogen halide molecule.
Expected Fragmentation Pathways:
Loss of Chlorine Radical: M⁺ → [M-Cl]⁺
Loss of Hydrogen Chloride: M⁺ → [M-HCl]⁺
Loss of Hydrogen Cyanide: Following initial fragmentation, the heterocyclic ring may break apart, leading to the loss of HCN, a characteristic fragmentation for nitrogen-containing heterocycles.
Loss of Dichlorogen: M⁺ → [M-Cl₂]⁺
Table 3: Predicted Mass Spectrometry Fragments for C₆H₃Cl₂N₃
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |
|---|---|---|---|
| [M]⁺ | C₆H₃³⁵Cl₂N₃ | 187 | Molecular Ion |
| [M+2]⁺ | C₆H₃³⁵Cl³⁷ClN₃ | 189 | Isotope Peak |
| [M+4]⁺ | C₆H₃³⁷Cl₂N₃ | 191 | Isotope Peak |
| [M-Cl]⁺ | C₆H₃ClN₃ | 152 | Loss of a chlorine radical |
| [M-HCl]⁺ | C₆H₂ClN₃ | 151 | Loss of hydrogen chloride |
| [M-Cl-HCN]⁺ | C₅H₂ClN₂ | 125 | Subsequent loss of HCN |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound in a solid state (e.g., KBr pellet) would show characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3400 | N-H Stretch | Pyrazole ring |
| 3000 - 3100 | Aromatic C-H Stretch | Pyridine ring |
| 1620 - 1550 | C=N Stretch | Pyrazole and Pyridine rings |
| 1500 - 1400 | Aromatic C=C Stretch | Fused ring system |
| 850 - 750 | C-Cl Stretch | Aryl chloride |
The N-H stretching vibration is often broad due to hydrogen bonding, particularly in the solid state. The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions unique to the molecule, including various bending vibrations and the C-Cl stretching bands.
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. For a derivative of pyrazolo[4,3-c]pyridine, this analysis would yield precise data on bond lengths, bond angles, and intermolecular interactions.
Based on studies of related pyrazolopyridine systems, the 1H-pyrazolo[4,3-c]pyridine bicyclic system is expected to be essentially planar. The analysis would confirm the positions of the two chlorine atoms at C-3 and C-6. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the pyrazole N-H donor of one molecule and a nitrogen atom of the pyridine ring of an adjacent molecule, forming dimers or extended chains. Additionally, π-π stacking interactions between the planar aromatic rings of neighboring molecules may further stabilize the crystal packing.
Table 5: Representative Solid-State Structural Parameters for Pyrazolopyridine Derivatives
| Parameter | Typical Value | Significance |
|---|---|---|
| Dihedral Angle (between rings) | < 5° | Confirms the planarity of the fused ring system. |
| C-Cl Bond Length | 1.72 - 1.75 Å | Standard length for a chlorine atom attached to an sp² carbon. |
| N-H···N Hydrogen Bond | 2.8 - 3.1 Å | Indicates the presence and strength of key intermolecular interactions. |
| π-π Stacking Distance | 3.4 - 3.8 Å | Shows interaction between aromatic faces, influencing crystal packing. |
Note: Data are based on published crystal structures of related pyrazolopyridine compounds.
Computational and Theoretical Investigations of Pyrazolo 4,3 C Pyridine Systems
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate pyrazolo[4,3-c]pyridine systems, providing insights that are often difficult to obtain through experimental means alone.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For heterocyclic systems like pyrazolo[4,3-c]pyridines, synthesis can often lead to multiple isomers. DFT can be used to predict the most likely product by comparing the activation energies of different reaction pathways.
Analysis of Electronic Properties (e.g., charge distribution, Fukui indices, polarization)
The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. DFT provides a suite of tools to analyze these characteristics.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For pyrazolo[3,4-b]pyridine derivatives, the energy gap has been calculated to be as low as 0.17 eV, indicating significant potential for charge transfer. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). nih.gov For pyrazole (B372694) and pyridine (B92270) derivatives, the negative potential is often concentrated around the nitrogen atoms, indicating their role as sites for electrophilic attack or hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, atomic hybridization, and intramolecular charge transfer (ICT) interactions. nih.gov It can quantify the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals, which are crucial for understanding the molecule's electronic stability.
Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the change in electron density, Fukui functions help rationalize and predict the regioselectivity of chemical reactions. nih.gov
| Electronic Property | Significance in Pyrazolo[4,3-c]pyridine Systems |
| HOMO Energy | Indicates the propensity of the molecule to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates the propensity of the molecule to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | A measure of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack. |
| Natural Charges | Describes the distribution of charge on each atom, influencing electrostatic interactions and reactivity. |
| Fukui Indices | Predicts the most likely sites for electrophilic, nucleophilic, and radical attack, explaining regioselectivity. |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is vital in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target. Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been investigated as inhibitors for various enzymes through docking studies. nih.gov
For example, pyrazolo[4,3-c]pyridine sulfonamides have been docked into the active sites of several human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov These studies revealed that the sulfonamide group coordinates with the catalytic zinc ion in the active site, while the pyrazolopyridine core forms hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining the basis of their inhibitory activity. mdpi.comresearchgate.net
Docking simulations of other pyrazolopyridine isomers against targets like Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) have helped identify crucial interactions with residues in the ATP-binding pocket, such as the hinge region. rsc.org These computational models provide a structural hypothesis for the observed biological activity and guide the rational design of more potent and selective inhibitors.
| Pyrazolopyridine Derivative | Target Protein | Key Interactions Observed in Docking | Docking Software |
| Pyrazolo[4,3-c]pyridine sulfonamides | Human Carbonic Anhydrase IX (hCA IX) | Coordination of sulfonamide group with Zn(II) ion; H-bonds with Thr199 and Pro202. mdpi.comresearchgate.net | Not specified mdpi.comresearchgate.net |
| Pyrazolo[3,4-b]pyridine derivative (Compound 2g) | S. aureus DNA gyrase | H-bonds with key residues; higher docking score than standard. acs.orgresearchgate.net | Not specified acs.orgresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivatives | TgCDPK1 | H-bonds with hinge region residues (e.g., Gly90, Glu154). rsc.org | Not specified rsc.org |
| Pyrazolo[3,4-b]pyridine derivative (Compound II) | Matrix Metalloproteinase (MMP-1) | Efficient binding in the active site. bohrium.com | Not specified bohrium.com |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is used to assess the stability of the docked complex, explore conformational changes, and refine the binding mode.
For pyrazolopyridine derivatives, MD simulations have been used to validate docking results. bohrium.com By running simulations for tens to hundreds of nanoseconds, researchers can monitor the stability of the ligand in the binding pocket. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD trajectory over time suggests that the docking pose is credible and the complex is stable. rsc.org
Furthermore, MD simulations can reveal the flexibility of certain parts of the protein or ligand and highlight the role of water molecules in mediating interactions, providing a more complete and realistic picture of the binding event than docking alone. rsc.orgbohrium.com
In Silico Prediction of Reactivity and Selectivity Profiles
In silico methods are crucial for predicting the reactivity and selectivity of compounds like 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine before synthesis, saving time and resources. These predictions are often based on the electronic properties derived from DFT calculations.
Local reactivity is predicted using tools like Fukui functions and MEP maps. nih.gov For the pyrazolo[4,3-c]pyridine core, these methods can predict which of the carbon or nitrogen atoms are most susceptible to electrophilic or nucleophilic substitution. For instance, the chlorine atoms at positions 3 and 6 are expected to be good leaving groups in nucleophilic aromatic substitution reactions, and computational models can predict the relative ease of substitution at these two positions. Such predictive studies are essential for planning synthetic routes and for understanding the metabolic fate of these compounds. mdpi.com
In Vitro Biological Activities and Structure Activity Relationship Sar Studies of Pyrazolo 4,3 C Pyridine Derivatives
Target-Specific Enzyme and Protein Inhibition Assays
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been the subject of extensive research to evaluate their potential as inhibitors of various enzymes and protein-protein interactions. These investigations are crucial in the fields of medicinal chemistry and drug discovery for the development of novel therapeutic agents.
Carbonic Anhydrase (CA) Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in numerous physiological and pathological processes. nih.govnih.gov Studies have assessed their inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov
The inhibitory activities of these compounds were determined using a stopped-flow CO2 hydrase assay. nih.govnih.gov Several derivatives demonstrated significant inhibition, with some compounds showing greater potency than the standard inhibitor Acetazolamide (AAZ) against specific isoforms. For instance, compounds 1f , 1g , 1h , and 1k were found to be more potent inhibitors of hCA I than AAZ. researchgate.net Notably, compound 1f also exhibited stronger activity against hCA II compared to AAZ. researchgate.net
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent CA inhibition. For example, the presence of a 4-hydroxy-6-methylpyridin moiety was shown to be advantageous for activity against Burkholderia pseudomallei β-CA (BpsCAβ), while a chroman-2,4-dione scaffold enhanced activity against the E. coli β-CA isoform. nih.gov
The inhibitory potential of these derivatives also extends to bacterial CAs, which are of interest as potential antibacterial targets to combat drug resistance. nih.govnih.gov The synthesized pyrazolo[4,3-c]pyridine sulfonamides displayed inhibitory activity against β-CAs from E. coli and Burkholderia pseudomallei, as well as γ-CAs from E. coli. nih.gov In fact, ten out of eleven tested compounds were highly potent against the γ-CA from E. coli, with inhibition constants (Ki) significantly lower than that of AAZ. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1f | <25 | 25.1 | 45.3 | 48.9 |
| 1g | <25 | 68.4 | 125.7 | 88.4 |
| 1h | <25 | 112.8 | 98.6 | 102.6 |
| 1k | <25 | 89.5 | 150.2 | 50.1 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
Fascin 1 Inhibition and Anti-Metastatic Potential
Fascin 1 is an actin-bundling protein that plays a critical role in cancer cell migration and invasion, making it a promising target for anti-metastatic therapies. nih.gov The overexpression of fascin 1 is associated with aggressive tumors and poor clinical outcomes. nih.gov Structure-based drug design has led to the development of novel and potent pyrazolo[4,3-c]pyridine inhibitors of fascin 1. nih.gov
These compounds have demonstrated nanomolar affinities for fascin 1 and the ability to inhibit its-mediated bundling of filamentous actin. nih.gov The development of these inhibitors provides a promising starting point for fascin-targeted anti-metastatic therapies. nih.gov
PEX14–PEX5 Protein–Protein Interaction (PPI) Inhibition and Trypanocidal Activity
The protein-protein interaction (PPI) between PEX14 and PEX5 is essential for the import of proteins into glycosomes, which are organelles critical for the metabolism of Trypanosoma parasites. nih.govcnr.it The disruption of this import process has fatal consequences for the parasite, making the PEX14–PEX5 interaction an attractive target for the development of new treatments for trypanosomal diseases like Human African trypanosomiasis (sleeping sickness) and Chagas disease. nih.govcnr.itpdbj.org
Through a structure-guided computational screening and optimization approach, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 PPI. nih.govcnr.itacs.org A pyrazolo[4,3-c]pyridine derivative, compound 1 , was identified as a potent hit with a dissociation constant (KD) of 163 μM in an NMR chemical shift perturbations assay. acs.org The binding pose of this compound involves favorable π–π interactions between the pyrazolo[4,3-c]pyridine scaffold and phenylalanine residues in the PEX14 protein. acs.org
Further optimization, guided by X-ray crystallography, NMR binding data, and molecular dynamics simulations, led to the development of more potent inhibitors. nih.govacs.org For example, a hybrid molecule, 29 , which merged structural features of two parent compounds, showed superior activity in an AlphaScreen TbPEX14–PEX5 PPI inhibition assay. acs.org The presence of a methoxy group on the naphthalene ring of compound 29 was found to be crucial for high-affinity interaction. acs.org Importantly, these developed compounds have demonstrated significant cellular activity against Trypanosoma brucei and Trypanosoma cruzi parasites in the nanomolar range. acs.org
Kinase Inhibitory Activities, particularly relevant for pyrazolopyridines
The pyrazolopyridine scaffold is recognized as a "privileged structure" in drug discovery, particularly for the development of kinase inhibitors. nih.gov As bioisosteres of purines, pyrazolopyridines can effectively occupy the ATP-binding pocket of kinases. nih.gov Various isomers of pyrazolopyridines, including pyrazolo[4,3-c]pyridines, have been explored as inhibitors of different kinases involved in cancer progression. nih.gov
For instance, 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives have been developed as novel inhibitors of Extracellular signal-regulated kinases (ERK). nih.gov These efforts were based on a previously identified potent and selective ERK1/2 inhibitor, SCH772984, which features an indazole core. nih.gov
Additionally, other pyrazolopyridine isomers have shown potent inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs) and cyclin-dependent kinases (CDKs). nih.govnih.gov For example, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as selective and potent FGFR inhibitors. nih.gov Another 1H-pyrazolo[3,4-b]pyridine, SQ-67563, was found to be a potent and selective inhibitor of CDK1/CDK2. nih.gov
Cell-Based Assays for Antiproliferative and Cytotoxic Effects (e.g., against cancer cell lines)
Derivatives of pyrazolo[4,3-c]pyridine and related pyrazolopyridine scaffolds have been evaluated for their antiproliferative and cytotoxic effects against a variety of human cancer cell lines. wisdomlib.orgscirp.orgnih.gov These studies are essential for identifying compounds with the potential for development as anticancer agents.
Novel phosphanylidene derivatives of pyridine (B92270) have demonstrated significant cytotoxic effects against the HL-60 leukemia cell line, with IC50 values below 12 µg/ml. wisdomlib.org One of these compounds also showed the highest antiproliferative potency across lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines. wisdomlib.org
In another study, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. scirp.org One compound, in particular, displayed remarkable anticancer activity with IC50 values of 2.9, 2.6, and 2.3 µM against these cell lines, respectively. scirp.org
Furthermore, newly designed pyrazolo[4,3-f]quinoline derivatives were synthesized and screened for their antiproliferative activity. nih.gov Several of these compounds exhibited significant growth inhibition in various cancer cell lines, including ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3, with GI50 values below 8 µM. nih.gov
A pyrazolo[3,4-b]pyridin-6-one derivative, I2 , was identified as a novel anticancer agent with activity against MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 tumor cell lines, with IC50 values ranging from 2.99 to 5.72 μM. rsc.org This compound also showed potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells. rsc.org
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridin-6-one Derivative I2
| Cell Line | IC50 (μM) |
| MDA-MB-231 (Breast Cancer) | 3.30 |
| HeLa (Cervical Cancer) | 5.04 |
| MCF-7 (Breast Cancer) | 5.08 |
| HepG2 (Liver Cancer) | 3.71 |
| CNE2 (Nasopharyngeal Carcinoma) | 2.99 |
| HCT116 (Colon Cancer) | 5.72 |
Mechanistic Investigations of Biological Action (e.g., apoptosis induction, cell cycle analysis)
To understand the underlying mechanisms of their anticancer activity, studies have been conducted to investigate the effects of pyrazolopyridine derivatives on key cellular processes such as apoptosis and the cell cycle.
For example, the pyrazolo[3,4-b]pyridin-6-one derivative I2 was found to inhibit microtubule polymerization by binding to the colchicine site. rsc.org This disruption of microtubule dynamics leads to the inhibition of cell migration, cell cycle arrest in the G2/M phase, and ultimately, apoptosis of cancer cells. rsc.org
Similarly, a 1H-pyrazolo[3,4-b]pyridine derivative, SQ-67563, which acts as a CDK1/CDK2 inhibitor, has been shown to block cell cycle progression and/or induce apoptosis in cells. nih.gov
In another investigation, new pyrazolo[1,2-a]benzo nih.govacs.orgnih.govrsc.orgtetrazinone derivatives were evaluated for their effects on apoptosis induction and the cell cycle. nih.gov The most active compounds were found to induce apoptosis, as evidenced by mitochondrial membrane depolarization, with EC50 values in the 3-5 μM range on HeLa cells. nih.gov Furthermore, these compounds caused cell cycle arrest in the S phase in HeLa cells. nih.gov
Studies on a 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) revealed its anti-proliferative effect on prostate cancer cells (DU145 and PC-3) is mediated through the induction of autophagy. researchgate.net FMPPP treatment led to an increase in the G1 phase cell population and modulated the expression of autophagy markers. researchgate.net Mechanistically, FMPPP was found to increase the phosphorylation of ERK1/2 while decreasing the phosphorylation of mTOR and p70S6K. researchgate.net
Comparative Analysis of Isomeric Pyrazolopyridine Biological Profiles
The pyrazolopyridine core exists in several isomeric forms, with the position of the nitrogen atoms in both the pyrazole (B372694) and pyridine rings dictating the scaffold's three-dimensional shape and electronic properties. These differences significantly influence their biological activities and target specificities. The main isomers include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine. nih.gov
While a comprehensive head-to-head comparison of the biological profiles of all pyrazolopyridine isomers is not extensively documented in a single study, distinct patterns of activity have emerged from various research efforts. For instance, the 1H-pyrazolo[3,4-b]pyridine scaffold is the most commonly reported isomer in the literature for kinase inhibitor prototypes. nih.gov Derivatives of this isomer have shown potent inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), spleen tyrosine kinase (Syk), and tropomyosin receptor kinases (TRKs). nih.govrsc.orgrsc.org
On the other hand, the pyrazolo[4,3-c]pyridine scaffold has been successfully utilized in the development of inhibitors for different biological targets. Notably, derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for the survival of Trypanosoma parasites. nih.govacs.org This highlights the unique therapeutic opportunities presented by this particular isomeric arrangement. Furthermore, 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives have been optimized as novel inhibitors of extracellular signal-regulated kinase (ERK). nih.gov
The structural variations among these isomers lead to different hydrogen bonding patterns and steric interactions within the target protein's active site. For example, the arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyridine core facilitates an additional hydrogen bond with the hinge region of some kinases, which can contribute to enhanced potency. nih.gov The distinct biological profiles of these isomers underscore the importance of scaffold selection in drug design and the potential for different pyrazolopyridine isomers to yield inhibitors with unique selectivity profiles.
Comprehensive Structure-Activity Relationship (SAR) Analysis for 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives and Analogues
The SAR of pyrazolo[4,3-c]pyridine derivatives is a crucial aspect of optimizing their biological activity. The substitution pattern on both the pyrazole and pyridine rings can significantly impact potency, selectivity, and physicochemical properties.
Impact of Halogenation (e.g., Chlorine at C3 and C6) on Biological Activity
While specific SAR studies on this compound are limited, the role of halogenation, particularly with chlorine, has been investigated in the broader context of pyrazolopyridine derivatives and related heterocyclic kinase inhibitors. Halogen atoms, especially chlorine, can modulate the electronic properties of the aromatic system, influence metabolic stability, and provide key interactions with the target protein.
In a series of pyrazolo[3,4-b]pyridine-based inhibitors of Fibroblast Growth Factor Receptor (FGFR), the presence of two chloro groups on a phenyl ring attached to the core scaffold was found to be indispensable for activity and crucial for selectivity over VEGFR2. nih.gov This suggests that the strategic placement of chlorine atoms can significantly enhance the desired biological profile. Although this finding pertains to a different isomer, it highlights the potential importance of the dichloro substitution pattern.
The presence of a halogen at the C5 position of 5-halo-1H-pyrazolo[3,4-c]pyridines has been utilized as a handle for further chemical modifications, demonstrating the synthetic tractability of halogenated pyrazolopyridines. rsc.org This allows for the exploration of a wider chemical space and the introduction of various substituents to probe the SAR.
Influence of Substituents at Pyrazole and Pyridine Moieties on Biological Profile
The biological activity of pyrazolo[4,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on both the pyrazole and pyridine rings.
Pyrazole Moiety (N-1 position): The N-1 position of the pyrazole ring is often a key point for modification to modulate potency, selectivity, and pharmacokinetic properties. In the context of PEX14-PEX5 interaction inhibitors, substitution at the N-1 position of the pyrazolo[4,3-c]pyridine core with various groups has been explored. acs.org The nature of the substituent at this position can influence the molecule's interaction with the solvent-exposed region of the protein-protein interface.
Pyridine Moiety (C4, C5, and C7 positions): The pyridine ring of the pyrazolo[4,3-c]pyridine scaffold offers multiple positions for substitution (C4, C5, and C7), allowing for fine-tuning of the molecule's properties. In the development of pyrazolo[4,3-c]pyridine-based inhibitors, modifications at these positions have been shown to be critical for achieving high-affinity binding. For instance, in the PEX14-PEX5 inhibitors, the substituents on the pyridine portion of the scaffold are designed to occupy specific hydrophobic pockets on the protein surface, and the nature of these substituents directly impacts the inhibitory activity. acs.org
The vectorial functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines at various positions, including those on the pyridine ring, has been demonstrated, providing synthetic routes to a diverse range of analogues for SAR studies. rsc.org
Correlation of Ligand Efficiency and Physicochemical Properties with Biological Activity
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE considers both potency and lipophilicity. Optimizing these parameters can lead to compounds with a better balance of properties, including improved potency, selectivity, and pharmacokinetic profiles.
For pyrazolo[4,3-c]pyridine derivatives, as with other kinase inhibitors, achieving high LE and LLE is a key objective during the optimization process. In the development of 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as ERK inhibitors, a primary goal was to achieve low molecular weight and high ligand efficiency while maintaining potency and selectivity. nih.gov This approach emphasizes the importance of gaining potency without excessively increasing the size or lipophilicity of the molecule.
Below is an interactive data table summarizing the structure-activity relationships of pyrazolo[4,3-c]pyridine derivatives based on the available information.
| Scaffold Position | Substituent Type | Impact on Biological Activity | Reference |
| Pyrazole N-1 | Alkyl, Aryl | Modulates interaction with solvent-exposed regions of the target protein. | acs.org |
| Pyridine C4/C5/C7 | Aromatic, Heterocyclic | Occupies hydrophobic pockets, crucial for binding affinity. | acs.org |
| General | Halogenation (e.g., Chlorine) | Can enhance potency and selectivity, influences electronic properties. | nih.gov |
Future Research Directions and Potential Applications
Development of Novel and Efficient Synthetic Routes for 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine and its Derivatives
The development of new and efficient synthetic routes is crucial for the exploration of this compound and its analogs. Future research in this area will likely focus on methodologies that offer high yields, operational simplicity, and the ability to introduce a wide range of functional groups. Key areas of investigation include:
Modern Catalytic Methods: The application of modern organic synthesis techniques such as Pd-catalyzed cross-coupling reactions and metal-catalyzed 1,3-dipolar cycloaddition reactions will be instrumental in creating diverse libraries of pyrazolo[4,3-c]pyridine derivatives. ktu.edu These methods allow for the selective introduction of various substituents, which is essential for structure-activity relationship (SAR) studies.
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. Research into green synthesis methodologies, such as using magnetic nanoparticles as catalysts, can offer high efficiency and reusability, contributing to more sustainable chemical processes. researchgate.net The use of greener solvents like water or ionic liquids is also being explored for the synthesis of related pyrazolopyridine scaffolds.
One-Pot Multicomponent Reactions: One-pot reactions that combine multiple synthetic steps without isolating intermediates are highly efficient. The condensation of dienamine precursors with various amines containing sulfonamide fragments has been shown to produce pyrazolo[4,3-c]pyridines in good yields through a reflux reaction in methanol. nih.gov Further development of such multicomponent strategies will streamline the synthesis of complex derivatives.
| Synthetic Approach | Key Features | Potential Advantages |
| Pd-catalyzed Cross-Coupling | Versatile for C-C and C-N bond formation. | High functional group tolerance and selectivity. ktu.edu |
| Green Catalysis | Use of reusable catalysts like magnetic nanoparticles. | Environmentally friendly and cost-effective. researchgate.net |
| One-Pot Reactions | Multiple reaction steps in a single vessel. | Reduced reaction time and waste generation. nih.gov |
Exploration of New Biological Targets for Pyrazolo[4,3-c]pyridine Scaffolds
The pyrazolo[4,3-c]pyridine core is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. ontosight.ai This versatility drives the exploration for new therapeutic applications.
Initial studies have demonstrated the potential of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, which is a key process in glycosomal protein import in Trypanosoma parasites. This makes them promising candidates for the development of new drugs against trypanosomatid infections. acs.org
Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. nih.gov The inhibitory activity against different human CA isoforms suggests their potential as therapeutic agents for a range of conditions. nih.gov
Future research will likely expand to investigate the activity of this scaffold against other important biological targets, including:
Kinases: Many heterocyclic compounds are potent kinase inhibitors, a class of drugs widely used in cancer therapy. ontosight.ai
G-protein coupled receptors (GPCRs): These receptors are involved in a vast array of physiological processes and are major drug targets.
Ion channels: Modulators of ion channels are important for treating neurological and cardiovascular disorders.
The broad spectrum of biological activities already observed for pyrazolo[4,3-c]heterocyclic derivatives, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, underscores the vast potential for discovering new therapeutic applications. eurekaselect.comontosight.ai
Advanced Computational Approaches for Rational Design and Optimization of this compound Analogues
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design and optimization of new drug candidates. For this compound analogues, these approaches can accelerate the identification of potent and selective inhibitors for various biological targets.
Structure-Based Drug Design (SBDD): Techniques like molecular docking are used to predict the binding mode of pyrazolo[4,3-c]pyridine derivatives within the active site of a target protein. For example, in silico screening and docking studies were instrumental in identifying the initial pyrazolo[4,3-c]pyridine hit against the PEX14–PEX5 protein–protein interaction. acs.org These studies revealed that the pyrazolo[4,3-c]pyridine scaffold can form favorable π–π stacking interactions with key amino acid residues. acs.org
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target is unknown, ligand-based methods such as quantitative structure-activity relationship (QSAR) studies can be employed. These models correlate the chemical structure of a series of compounds with their biological activity to identify key structural features required for potency.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. This information can then be used to screen virtual libraries for new compounds with the desired activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the binding and the role of solvent molecules.
The integration of these computational tools facilitates a more targeted and efficient drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds. ontosight.ai
Investigations into the Photophysical Properties and Potential Applications in Materials Science
Beyond their medicinal applications, pyrazolo[4,3-c]pyridine derivatives and related fused heterocyclic systems are being explored for their unique photophysical properties and potential use in materials science.
The introduction of π-donating groups to fused aromatic systems like pyrazolopyridines can result in highly fluorescent compounds with strong intramolecular charge transfer (ICT) characteristics. researchgate.net This makes them attractive candidates for various optoelectronic applications.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are known to be suitable electron-transporting materials in OLEDs, contributing to improved efficiency and stability. rsc.org The unique electronic properties of the pyrazolo[4,3-c]pyridine scaffold could be harnessed to develop novel emitters or host materials for OLEDs.
Fluorescent Probes and Sensors: The sensitivity of the fluorescence properties of these compounds to their local environment could be exploited to design probes for detecting specific ions, molecules, or changes in biological systems. mdpi.com
Photosensitizers: Pyrazoloquinoline derivatives have been investigated as potential photosensitizing anti-cancer agents, where they can generate reactive oxygen species upon light irradiation to kill cancer cells. researchgate.net
The investigation of the photophysical properties will involve techniques such as absorption and fluorescence spectroscopy, and the characterization of their electrochemical and thermal properties to assess their suitability for various material science applications. researchgate.net
常见问题
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in 3,6-dichloro derivatives?
The pyrazolo[4,3-c]pyridine system is typically synthesized via two strategies: (i) annelation of a pyrazole ring onto a pre-functionalized pyridine derivative, or (ii) pyridine-ring formation using pyrazole precursors. For example, Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, efficiently yields the bicyclic scaffold. Optimization of reaction conditions (e.g., microwave irradiation) enhances regioselectivity and yield .
Q. How can researchers confirm the structural integrity of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine derivatives experimentally?
Structural validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, -NMR identifies proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm), while -NMR confirms carbon frameworks. High-resolution MS (HRMS) matches experimental and theoretical molecular weights (±5 ppm). Cross-referencing with X-ray crystallography data, when available, resolves ambiguities in regiochemistry .
Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity in pyrazolo[4,3-c]pyridine derivatives?
Standard antimicrobial testing includes:
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening (e.g., MTT assay on mammalian cells) to gauge selectivity. Derivatives with electron-withdrawing groups (e.g., Cl, NO) often exhibit enhanced activity due to increased membrane permeability .
Advanced Research Questions
Q. How can regioselectivity challenges during dichlorination of the pyrazolo[4,3-c]pyridine scaffold be addressed?
Regioselective chlorination at positions 3 and 6 requires careful control of reaction conditions. For example:
- Temperature modulation : Lower temperatures (0–5°C) favor kinetically controlled chlorination at the 3-position.
- Directing groups : Substituents like pyridyl or methyl groups at position 1 influence electron density, directing Cl attack.
- Catalytic systems : PdCl(PPh) in DMF under microwave irradiation improves yield (70–85%) and selectivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for substituted derivatives?
Conflicting spectral data often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation approaches include:
Q. How can structure-activity relationships (SAR) guide the optimization of 3,6-dichloro derivatives for NADPH oxidase (NOX) inhibition?
SAR studies reveal:
- Electron-deficient substituents (e.g., Cl, CF) at positions 3 and 6 enhance binding to NOX's hydrophobic pocket.
- Hydrogen-bond donors (e.g., NH in pyrazole) improve interactions with catalytic residues.
- Docking simulations (e.g., AutoDock Vina) predict binding modes, guiding substitutions at position 1 (e.g., aryl groups for π-stacking) .
Q. What methodologies improve reaction yields during scale-up synthesis of 3,6-dichloro derivatives?
Key optimizations include:
Q. How can researchers mitigate hazards during large-scale handling of this compound?
Safety protocols involve:
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